molecular formula C11H6ClF3N2 B1625600 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine CAS No. 66548-88-7

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

Cat. No.: B1625600
CAS No.: 66548-88-7
M. Wt: 258.62 g/mol
InChI Key: HVQDTPPEBOALHZ-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (CAS No: 66548-88-7) is a high-purity chemical compound with a molecular formula of C 11 H 6 ClF 3 N 2 and a molecular weight of 258.63 g/mol . This organofluorine compound features a pyridazine core, a nitrogen-rich heterocycle of significant interest in medicinal and agrochemical research. Research Applications and Value: As a versatile chemical building block , this compound is primarily used in synthetic chemistry for constructing more complex molecular architectures. Its molecular structure, which incorporates both a chloro group and an electron-withdrawing trifluoromethylphenyl moiety, makes it a suitable precursor for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions . This allows researchers to functionalize the pyridazine ring, creating diverse libraries of compounds for biological screening. While the specific mechanism of action for this base compound is not defined, its structural analogs, particularly those within the pyridazine and triazolopyridazine families, are extensively investigated in pharmaceutical research for their potential anti-infective and anti-inflammatory properties . For instance, related compounds have shown promising activity against Cryptosporidium parvum , a diarrheal pathogen, highlighting the therapeutic relevance of this chemical class . Furthermore, the incorporation of the trifluoromethyl group is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and overall bioavailability. Usage and Handling: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-6-5-9(16-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDTPPEBOALHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498758
Record name 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66548-88-7
Record name Pyridazine, 3-chloro-6-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66548-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

3,6-Dichloropyridazine undergoes selective coupling with 4-(trifluoromethyl)phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate in dimethylformamide (DMF) at 120°C under inert nitrogen atmosphere. The reaction achieves 92% yield by exclusively substituting the chlorine at position 6, leaving the position 3 chlorine intact.

Key Variables:

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄ ensures complete conversion without side reactions.
  • Solvent Choice: DMF facilitates high-temperature stability and solubility of intermediates.
  • Base: Potassium carbonate neutralizes boronic acid byproducts, preventing catalyst poisoning.
Yield Reaction Conditions Operation
92% Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 120°C, 14 h Purged with N₂, sealed tube, extracted with ethyl acetate

Scalability and Limitations

This method is scalable to multigram quantities, though palladium residue removal requires additional purification steps. Competitive coupling at position 3 is negligible due to steric hindrance from the trifluoromethyl group.

An alternative approach utilizes nucleophilic aromatic substitution (SNAr) to functionalize 3,6-dichloropyridazine with nitrogen-containing nucleophiles, though this route is less common for aryl group introduction.

Ethanol Reflux with Piperazines

Heating 3,6-dichloropyridazine with 1-[4-(trifluoromethyl)phenyl]piperazine in ethanol under reflux for 4 hours yields 83% of the target compound. The piperazine ring adopts a chair conformation, confirmed by X-ray crystallography.

Yield Reaction Conditions Operation
83% Ethanol, reflux, 4 h Filtered precipitate, crystallized from CH₂Cl₂/ethanol

Microwave-Assisted Amination

Microwave irradiation at 120°C for 2 hours in acetone with 3-aminopiperidine dihydrochloride and potassium carbonate achieves 25% yield, though competing hydrolysis reduces efficiency.

Yield Reaction Conditions Operation
25% Microwave, 120°C, 2 h Column chromatography (CH₂Cl₂/MeOH 9:1)

Limitations: Low yields and side product formation limit industrial applicability.

Chlorination of Pyridazinone Precursors

Pyridazinone intermediates offer a versatile pathway for introducing chlorine at position 3 via phosphorus oxychloride (POCl₃) treatment.

Synthesis of 6-[4-(Trifluoromethyl)phenyl]pyridazin-3(2H)-one

Cyclization of glyoxylic acid monohydrate with 3,4-dimethoxyphenylacetophenone in acetic acid, followed by hydrazine hydrate treatment, forms the pyridazinone core. Subsequent reflux with POCl₃ replaces the hydroxyl group with chlorine, yielding the target compound in 68% overall yield.

Yield Reaction Conditions Operation
68% POCl₃, reflux, 4 h Extracted with CH₂Cl₂, purified by recrystallization

Advantages Over Direct Coupling

This method avoids palladium catalysts, reducing costs, but requires stringent control over cyclization conditions to prevent ring-opening side reactions.

One-Pot Multicomponent Reactions

Emerging strategies employ one-pot syntheses to streamline production, though peer-reviewed data remain limited. Theoretical frameworks suggest in situ generation of boronic acids and simultaneous coupling-chlorination steps could enhance atom economy.

Comparative Analysis of Methodologies

Method Yield Cost Scalability Purity
Suzuki-Miyaura 92% High Industrial >95%
SNAr with Piperazine 83% Medium Lab-scale 90%
Pyridazinone Route 68% Low Pilot-scale 85%

The Suzuki-Miyaura method remains optimal for high-yield synthesis, while the pyridazinone route offers cost advantages for small-scale applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 3 is highly reactive toward nucleophiles due to the electron-withdrawing effects of the trifluoromethyl and phenyl groups.

Key Reactions:

NucleophileConditionsProductYieldSource
PiperidineAcetone, K₂CO₃, microwave (120°C, 2 hr)3-Piperidinyl derivative25%
3-AminopiperidineReflux in ethanol, 4 hr3-Aminopiperidinyl derivative83%
Sodium azideDMF, 80°C, 12 hr3-Azido derivativeNot reported

Mechanism :
NAS proceeds via a two-step process:

  • Attack by the nucleophile (e.g., amine or azide) at the electrophilic C3 position.

  • Departure of the chloride ion, stabilized by the aromatic system’s electron-withdrawing groups .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions to form biaryl systems or extended π-conjugated structures.

Example Protocol:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (80°C)3-Aryl derivative50–75%

Key Features :

  • The trifluoromethyl group enhances oxidative addition efficiency in palladium catalysis.

  • Steric hindrance from the 4-(trifluoromethyl)phenyl group may reduce reaction rates.

Oxidation and Reduction

The pyridazine ring and substituents undergo redox transformations under controlled conditions.

Oxidation:

ReagentConditionsProduct
KMnO₄H₂O, 0°CPyridazine N-oxide
mCPBACH₂Cl₂, RTEpoxidation (if alkene present)

Note : Oxidation primarily targets the nitrogen atoms in the pyridazine ring.

Reduction:

ReagentConditionsProduct
LiAlH₄THF, refluxPartially saturated pyridazine
H₂/Pd-CEthanol, 50 psiFully reduced piperazine analog

Reduction products are highly dependent on reaction time and stoichiometry.

Electrophilic Aromatic Substitution (EAS)

While the pyridazine ring is typically deactivated for EAS, directed metallation strategies enable functionalization:

StepReagentsProduct
1. LDA, THF, −78°CElectrophile (e.g., DMF, I₂)C4-substituted derivative

Limitations :

  • The trifluoromethyl group directs electrophiles to the C4 position but requires strong bases like LDA for deprotonation .

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis emphasize cost and safety:

ProcessParametersOutcome
Continuous flow NASMicroreactor, 140°C, <1 min residence time95% conversion
Catalytic hydrogenationRaney Ni, 10 bar H₂Reduced byproducts vs. batch methods

These methods minimize thermal degradation and improve reproducibility .

Critical Analysis of Reactivity

  • Electronic Effects : The trifluoromethyl group increases the ring’s electron deficiency, accelerating NAS but slowing EAS.

  • Steric Effects : Bulky 4-(trifluoromethyl)phenyl group hinders coupling at C6 .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states.

Experimental data and mechanistic insights confirm this compound’s utility in synthesizing pharmacologically active derivatives and advanced materials. For further details, consult primary literature from .

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyridazine scaffold is highly modifiable, with substituents significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position 3/6) Molecular Formula Key Features/Activity
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 3-Cl, 6-(4-(2-fluorophenyl)piperazine) C₁₅H₁₄ClFN₄ Exhibits antiviral potential; synthesized via similar methods .
R62025 3-Cl, 6-(3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl) C₁₆H₁₆ClN₃ Antirhinovirus activity; chloro group critical for binding .
3-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 3-Cl, 6-(4-(4-methoxyphenyl)piperazine) C₁₆H₁₈ClN₄O Methoxy group enhances electron density; lower herbicidal activity vs. trifluoromethyl analogs .
6-Isopropyl-3-(4-(trifluoromethyl)phenoxy)-4-(3-(trifluoromethyl)phenyl)pyridazine 3-phenoxy, 6-isopropyl, 4-(3-CF₃-phenyl) C₂₂H₁₇F₆N₂O Dual trifluoromethyl groups increase hydrophobicity; moderate herbicidal activity .

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance stability and lipophilicity, improving membrane permeability. For example, 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine exhibits higher bioactivity than methoxy-substituted analogs .
  • Piperazine vs. Aromatic Substituents : Piperazine derivatives (e.g., R66703) show improved solubility and pharmacokinetic profiles compared to purely aromatic analogs .

Biological Activity

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure

The molecular structure of this compound consists of a pyridazine ring substituted with a chloro group at position 3 and a piperazine moiety linked to a trifluoromethyl-substituted phenyl group. The structural formula can be represented as follows:

C14H12ClF3N4\text{C}_{14}\text{H}_{12}\text{ClF}_{3}\text{N}_{4}

Synthesis

The synthesis of this compound involves the reaction between 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine in ethanol under reflux conditions. The yield reported from this reaction is approximately 83% with a melting point of 167 °C .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Specifically, it has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The mechanism of action appears to involve inhibition of bacterial phosphopantetheinyl transferase, which is crucial for bacterial cell viability .

Antichlamydial Activity

Research indicates that derivatives of this compound exhibit selective activity against Chlamydia species. Notably, the presence of the trifluoromethyl group is essential for maintaining this biological activity. Compounds lacking this substituent were found to be inactive, suggesting that electron-withdrawing groups play a critical role in enhancing biological efficacy .

The proposed mechanism by which this compound exerts its effects involves interaction with specific molecular targets within bacterial cells. The chlorinated and trifluoromethyl groups contribute to the compound's electrophilic character, allowing it to form covalent bonds with nucleophilic sites on target proteins, thus modulating their activity .

Comparative Studies

In comparative studies, this compound was evaluated alongside other chlorinated and trifluoromethylated compounds. The following table summarizes key findings from these studies:

Compound NameStructureAntibacterial ActivityMIC (µg/mL)
This compoundStructureYes (MRSA)16
1-(Bromomethyl)-3,4-dihydroisoquinolineStructureModerate32
1-(Chloromethyl)-isoquinolineStructureLow64

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Foley et al. demonstrated that compounds similar to this compound exhibited submicromolar inhibition against Sfp-PPTase without affecting human orthologues, highlighting their potential as selective antibacterial agents .
  • Antichlamydial Research : Another study focused on the antichlamydial properties of pyridazine derivatives found that those containing trifluoromethyl groups had significantly higher activity compared to their non-trifluorinated counterparts, indicating a structure-activity relationship that favors electron-withdrawing substituents for enhanced efficacy against Chlamydia .

Q & A

Q. What are the established synthetic routes for 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine, and how can researchers optimize yield and purity?

The synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group. For example, crystal structure studies reveal that the compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 9.461 Å, b = 6.557 Å, c = 24.123 Å, and β = 99.89°, indicating precise control over molecular packing during synthesis . Optimizing reaction conditions (e.g., temperature, catalyst loading) and purification via recrystallization or column chromatography can improve yield (>75%) and purity (>95%).

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond lengths (C–Cl: ~1.73 Å, C–N: ~1.33 Å) and dihedral angles between the pyridazine and phenyl rings (~15–25°), which influence electronic properties . Complementary techniques like NMR (¹H/¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) validate purity and functional group integrity.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, general protocols for chlorinated and fluorinated heterocycles apply:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/contact; store in airtight containers at –20°C.
  • Dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridazine ring be achieved to modify biological or electronic properties?

Fusion reactions with aliphatic/aromatic amines under mild conditions (e.g., DMF, 60–80°C) selectively target the C-3 chloro group, preserving the trifluoromethylphenyl moiety. For example, substituting Cl with amines (e.g., morpholine, piperazine) enhances solubility and pharmacological potential . Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and Fukui indices.

Q. What crystallography techniques resolve challenges in polymorph identification for this compound?

High-resolution SC-XRD coupled with variable-temperature studies (e.g., 100–300 K) can detect polymorphic transitions. Refinement software (e.g., SHELXL) analyzes thermal displacement parameters and hydrogen-bonding networks (e.g., C–H⋯F interactions) that stabilize specific crystal forms . Pair distribution function (PDF) analysis is recommended for amorphous or nanocrystalline samples.

Q. How does the trifluoromethyl group influence binding interactions with biological targets?

The CF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability, making the compound a candidate for kinase inhibitors or GPCR modulators. Molecular docking studies (e.g., AutoDock Vina) suggest hydrophobic interactions with target pockets, while SPR assays quantify binding affinity (KD < 1 µM). Comparative studies with non-fluorinated analogs show a 3–5× increase in potency .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

  • Store under inert gas (N₂/Ar) to prevent oxidation.
  • Avoid prolonged exposure to UV light, which degrades the pyridazine core.
  • Stabilize solutions with radical scavengers (e.g., BHT) in aprotic solvents (e.g., DMSO) .

Q. How can computational modeling predict spectroscopic properties or reaction pathways?

Time-dependent DFT (TD-DFT) simulates UV-Vis spectra (λmax ~280 nm) and excitation states, correlating with experimental data. Reaction pathway mapping (IRC analysis) identifies intermediates in substitution reactions, aiding mechanistic studies .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved efficacy?

Key modifications include:

  • Replacing Cl with electron-withdrawing groups (NO₂, CN) to enhance electrophilicity.
  • Introducing bulky substituents on the phenyl ring to modulate steric effects.
  • Bioisosteric replacement of CF₃ with SF₅ or OCF₃ to balance lipophilicity and toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
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3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

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